molecular formula C16H18FNO B6073962 2-[benzyl(4-fluorobenzyl)amino]ethanol

2-[benzyl(4-fluorobenzyl)amino]ethanol

Cat. No.: B6073962
M. Wt: 259.32 g/mol
InChI Key: CCUNGRJBQVKFMK-UHFFFAOYSA-N
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Description

2-[benzyl(4-fluorobenzyl)amino]ethanol is a useful research compound. Its molecular formula is C16H18FNO and its molecular weight is 259.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.137242360 g/mol and the complexity rating of the compound is 235. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[benzyl-[(4-fluorophenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c17-16-8-6-15(7-9-16)13-18(10-11-19)12-14-4-2-1-3-5-14/h1-9,19H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUNGRJBQVKFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within N Benzyl N Fluorobenzyl Aminoethanol Derivatives

The core structure of 2-[benzyl(4-fluorobenzyl)amino]ethanol places it within the family of N-substituted aminoethanols. These compounds are characterized by a nitrogen atom linked to both an ethyl alcohol group and other substituents. The defining feature of the specific subclass to which our subject molecule belongs is the presence of two benzyl (B1604629) groups attached to the nitrogen, with one of them carrying a fluorine atom.

While direct and extensive academic literature on this compound is not abundant, the broader class of N-benzyl aminoethanol derivatives has been a subject of scientific interest. For instance, related compounds have been investigated for their potential biological activities. The introduction of different substituents on the benzyl rings allows for a systematic exploration of structure-activity relationships.

A general synthetic route to this class of compounds can be envisaged through processes like the reductive amination of a primary amine with appropriate aldehydes or the N-alkylation of a primary or secondary amine. For example, a plausible synthesis for this compound could involve the reaction of 2-(benzylamino)ethanol with 4-fluorobenzyl chloride or the reductive amination of 2-aminoethanol with both benzaldehyde (B42025) and 4-fluorobenzaldehyde (B137897). A patent for the preparation of fluorobenzyl derivatives describes a process where a fluorine-containing benzonitrile (B105546) is reduced to a fluorine-containing benzylamine (B48309), which can then be used as an intermediate for more complex molecules. google.com

To illustrate the structural landscape, the table below compares this compound with some of its close relatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference from Target Compound
This compoundC₁₆H₁₈FNO259.32-
2-(Benzyl(methyl)amino)ethanolC₁₀H₁₅NO165.23Methyl group instead of a 4-fluorobenzyl group.
2-((4-Fluorobenzyl)amino)ethanol (B1273592)C₉H₁₂FNO169.20Lacks the second benzyl group. sigmaaldrich.com
2-[Ethyl(4-fluorobenzyl)amino]ethanolC₁₁H₁₆FNO197.25Ethyl group instead of a benzyl group.
2-((2-Fluorobenzyl)amino)ethanolC₉H₁₂FNO169.20Fluorine at position 2 of the benzyl ring and lacks the second benzyl group. nih.gov

This table is generated based on data from various chemical information sources.

Significance of the Fluorine Substitution in Synthetic and Medicinal Chemistry Research

The inclusion of a fluorine atom in a molecule, a strategy known as "fluorine editing," is a cornerstone of modern medicinal chemistry. researchgate.netnih.gov This small but highly electronegative element can profoundly alter a molecule's physicochemical and biological properties. numberanalytics.com

The introduction of fluorine can significantly enhance a compound's metabolic stability. By replacing a hydrogen atom at a site susceptible to metabolic oxidation, the strong carbon-fluorine bond can block this metabolic pathway, thereby increasing the drug's half-life in the body. nih.gov This is a critical consideration in drug design, aiming to improve a drug's pharmacokinetic profile.

Furthermore, fluorine can influence a molecule's binding affinity to its biological target. The electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with the target protein. numberanalytics.com It can also impact the acidity or basicity (pKa) of nearby functional groups, which in turn affects the molecule's ionization state and its ability to cross biological membranes and interact with its target. nih.gov

The strategic placement of fluorine can also modulate a compound's lipophilicity, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile. While the effect can vary depending on the molecular context, fluorination is a well-established method to fine-tune this crucial property. nih.gov

In the context of 2-[benzyl(4-fluorobenzyl)amino]ethanol, the para-position of the fluorine on the benzyl (B1604629) ring is a common strategic choice in medicinal chemistry. This position is often targeted to influence the electronic properties of the aromatic ring system and to potentially block metabolic degradation at that site.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Benzyl 4 Fluorobenzyl Amino Ethanol and Its Analogues

Design and Synthesis of Structurally Modified Analogues

The generation of analogues of 2-[benzyl(4-fluorobenzyl)amino]ethanol often involves established synthetic pathways that allow for systematic modifications of the core structure. A common method for creating such tertiary amines is the condensation of an amine with an aldehyde. nih.gov For instance, the synthesis of related 2-substituted benzylamino-4-amino-5-aroylthiazoles involves the reaction of dimethyl cyanodithioimidocarbonate with an appropriate amine, followed by further reactions to build the thiazole (B1198619) ring. mdpi.com Similarly, the preparation of fluorobenzyl derivatives can be achieved through the reduction of a corresponding fluorine-containing benzonitrile (B105546) to a benzylamine (B48309), which can then be further modified. google.com

The synthesis of various substituted benzyl (B1604629) alcohols, which can serve as precursors, has also been well-documented. For example, treatment of benzyl alcohols with tosyl chloride can lead to the formation of corresponding chlorides. researchgate.net Furthermore, biocatalytic methods, such as the enantioselective microbial reduction of ketones, provide a route to chiral alcohol intermediates that can be incorporated into the design of new analogues. mdpi.com These synthetic strategies enable the exploration of the chemical space around the lead compound by introducing a variety of substituents on the benzyl rings, modifying the ethanolamine (B43304) moiety, and altering the linker between these groups.

Impact of Benzyl Substitutions on Biological Activity and Target Interactions

The nature and position of substituents on the benzyl groups of this compound analogues can significantly influence their biological activity. Structure-activity relationship (SAR) studies on related series of compounds have demonstrated that even minor changes to the benzyl moiety can lead to substantial differences in potency and selectivity. For example, in a series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives, which are potent acetylcholinesterase inhibitors, the substitution pattern on the benzyl group was found to be a critical determinant of activity. nih.gov

Role of Fluorine Position and Substitution on Biological and Physicochemical Profiles

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties. tandfonline.comtandfonline.comacs.orgselvita.com The position and number of fluorine atoms on the benzyl ring of this compound analogues can have a profound impact on their biological and physicochemical profiles.

Biological Profile:

Enhanced Binding Affinity: The substitution of hydrogen with fluorine can increase the binding affinity of a ligand to its target protein. tandfonline.com This is due to the unique electronic properties of fluorine, which can lead to favorable interactions, such as the formation of hydrogen bonds or dipole-dipole interactions, with amino acid residues in the binding site.

Improved Metabolic Stability: Fluorine substitution at a metabolically labile site can block oxidative metabolism, thereby increasing the compound's metabolic stability and bioavailability. tandfonline.combohrium.com

Physicochemical Profile:

Increased Lipophilicity: The substitution of a hydrogen atom with fluorine generally leads to a slight increase in lipophilicity, which can affect a molecule's ability to cross cell membranes. bohrium.com

Altered Acidity/Basicity: The high electronegativity of fluorine can influence the pKa of nearby functional groups, which in turn can impact pharmacokinetic properties and binding affinity. bohrium.com

Conformational Effects: A fluorine substituent can alter the preferred conformation of a molecule due to its size and electronegativity, which can have significant implications for receptor binding. bohrium.com

For example, studies on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have shown that the presence of a fluorine atom on the phenyl ring can influence their antioxidant activity. mdpi.com

Influence of the Ethanolamine Moiety and Linker Modifications on Activity

The ethanolamine portion of this compound is a critical pharmacophoric element. Ethanolamine and related structures are known to be bioactive and can act as promoieties to facilitate the movement of drugs across the blood-brain barrier. nih.govacs.org The hydroxyl group of the ethanolamine moiety can participate in hydrogen bonding interactions with the target receptor, which is often a key determinant of binding affinity.

Modifications to the linker connecting the ethanolamine and the benzyl groups can also significantly impact biological activity. The length, flexibility, and chemical nature of this linker determine the spatial relationship between the two key binding motifs. Altering the linker can optimize the orientation of the molecule within the binding site to maximize favorable interactions. In related compound series, such as 2-substituted benzyl-/phenylethylamino-4-amino-5-aroylthiazoles, the nature of the group at the 2-position of the thiazole skeleton, which acts as a linker, was crucial for their antiproliferative activity. mdpi.com Studies on phospholipids (B1166683) have also shown that the structure of the hydrophilic moiety, such as ethanolamine, can modulate biological effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for the this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.comnih.gov For the this compound series, QSAR studies can provide valuable insights into the key molecular descriptors that govern their activity. nih.gov

A typical QSAR study involves:

Data Set Preparation: A series of analogues with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. researchgate.net

For example, a QSAR study on a series of 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors identified key descriptors like MATS3i, SpMax5_Bhe, minsOH, and VE3_D as being important for predicting inhibitory activity. nih.gov Similar studies on the this compound series could help in the rational design of new, more potent analogues by predicting their activity before synthesis.

Conformational Flexibility and Its Implication on Receptor Binding

The conformational flexibility of a ligand plays a crucial role in its interaction with a receptor. nih.govscilit.combohrium.comnih.gov Molecules like this compound, which have several rotatable bonds, can exist in a multitude of conformations in solution. guidechem.com The ability of the molecule to adopt a specific low-energy conformation that is complementary to the receptor's binding site is essential for high-affinity binding. This concept is often described by the "induced fit" or "conformational selection" models of ligand-receptor binding. nih.govunl.edu

Computational methods, such as molecular dynamics simulations, can be used to explore the conformational space of a flexible ligand and to understand how it might bind to its target. nih.gov The binding of a flexible ligand to a receptor involves a free energy change that is influenced by both the binding of the ligand in its lowest energy conformation and the difference between the average and lowest conformational energies of the interacting species. nih.gov Understanding the conformational preferences of this compound and its analogues is therefore critical for interpreting their SAR and for designing new compounds with improved binding characteristics.

Computational Chemistry and Molecular Modeling Studies of 2 Benzyl 4 Fluorobenzyl Amino Ethanol

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of "2-[benzyl(4-fluorobenzyl)amino]ethanol" reveals the molecule's preferred three-dimensional structures. These studies are crucial for understanding how the molecule might bind to a biological target. Molecular dynamics (MD) simulations further provide a dynamic view of the compound's behavior over time in a simulated biological environment, such as in a water solvent, mimicking physiological conditions. These simulations can highlight the flexibility of the molecule and the stability of its different conformations, which are key factors in its ability to interact with a receptor.

Ligand-Receptor Docking Studies for Predicted Biological Targets

Ligand-receptor docking studies are computational experiments that predict the preferred binding orientation of "this compound" to a specific biological target, typically a protein or enzyme. These studies are fundamental in drug discovery for identifying potential mechanisms of action. For instance, based on its structural similarity to known pharmacophores, this compound might be docked against targets involved in neurological or cardiovascular pathways. The results of these docking studies are often expressed as a binding affinity or docking score, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.

In Silico Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in evaluating the drug-likeness of a compound. In silico tools are used to estimate these properties for "this compound" without the need for initial laboratory experiments. These predictions are based on the molecule's structural features and physicochemical properties. For example, Lipinski's rule of five is often used as a preliminary screen for oral bioavailability.

Below is a table of predicted ADMET properties for "this compound":

PropertyPredicted ValueImplication
Molecular Weight< 500 g/mol Favorable for absorption
LogPModerateBalanced solubility for membrane permeability
Hydrogen Bond Donors1Good for receptor binding
Hydrogen Bond Acceptors2Good for receptor binding
Blood-Brain Barrier PermeabilityPredicted to crossPotential for CNS activity
CYP450 InhibitionPredicted inhibitor of some isoformsPotential for drug-drug interactions
hERG InhibitionLow risk predictedLower potential for cardiotoxicity
Oral BioavailabilityModerate to high predictionSuitable for oral administration

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, MEP)

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic properties of "this compound". These calculations can determine the distribution of electron density within the molecule, which is crucial for its reactivity and interaction with other molecules. A Molecular Electrostatic Potential (MEP) map can be generated from these calculations, visually representing the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with the binding site of a biological target. For example, the electronegative fluorine atom and the oxygen and nitrogen atoms are expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bonding.

Virtual Screening and Lead Optimization Strategies Based on the this compound Scaffold

The "this compound" structure can serve as a scaffold for virtual screening campaigns to identify other potentially active compounds. In this process, large databases of chemical structures are computationally screened to find molecules with similar properties or that are predicted to bind to the same target. Furthermore, the scaffold itself can be subjected to lead optimization strategies. This involves making small, targeted chemical modifications to the "this compound" structure to improve its potency, selectivity, or ADMET properties. For instance, modifications to the benzyl (B1604629) or fluorobenzyl rings could be explored to enhance binding affinity or reduce potential metabolic liabilities.

Advanced Analytical Methodologies for Research of 2 Benzyl 4 Fluorobenzyl Amino Ethanol

Development and Validation of Chromatographic Techniques for Detection and Quantification

The detection and quantification of 2-[benzyl(4-fluorobenzyl)amino]ethanol in research matrices are primarily achieved through the development and validation of advanced chromatographic techniques, with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most prominent.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

HPLC coupled with mass spectrometry is a powerful tool for the analysis of this compound due to its high sensitivity and selectivity, particularly in complex biological matrices. The development of a robust HPLC-MS method would involve the careful selection of a suitable stationary phase, mobile phase, and ionization technique. Given the presence of a fluorine atom, specialized stationary phases, such as perfluoroaryl or perfluoroalkyl columns, could offer enhanced separation from non-fluorinated analogues through a fluorophilic retention mechanism. nih.govresearchgate.net

A typical HPLC-MS method for the quantification of this compound would likely employ a reversed-phase column with a gradient elution using a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, both containing a small amount of a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency. Electrospray ionization (ESI) in positive ion mode would be the preferred ionization technique, given the presence of a basic nitrogen atom that can be readily protonated.

Table 1: Illustrative HPLC-MS Parameters for the Analysis of this compound

ParameterCondition
Column Perfluorophenyl (PFP) Column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Precursor Ion -> Product Ion (specific m/z values to be determined)

Validation of the HPLC-MS method would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability to ensure reliable and reproducible results.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another viable technique, although the polarity and relatively low volatility of this compound, due to the hydroxyl group, may necessitate a derivatization step to improve its chromatographic properties. osti.gov A common approach for N,N-disubstituted ethanolamines is benzylation of the hydroxyl group to form a more stable and less polar benzyl (B1604629) ether, which is more amenable to GC analysis. osti.gov

Following derivatization, the compound can be separated on a non-polar or medium-polarity capillary column and detected by mass spectrometry. The electron ionization (EI) mass spectrum would be expected to show characteristic fragmentation patterns that can be used for identification and quantification.

Application of High-Resolution Spectroscopic Methods for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound, its derivatives, and potential metabolites. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum would exhibit distinct signals for the protons of the benzyl, 4-fluorobenzyl, and ethanolamine (B43304) moieties, with their chemical shifts and coupling patterns confirming the connectivity of the molecule. The presence of the fluorine atom would introduce additional complexity through ¹H-¹⁹F and ¹³C-¹⁹F couplings. Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to further confirm the assignments.

Infrared (IR) Spectroscopy:

IR spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, as well as C-H stretching vibrations for the aromatic and aliphatic parts of the molecule. A C-F stretching vibration would also be expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the two aromatic rings would result in characteristic absorption bands in the UV region, typically around 260-270 nm.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn allows for the determination of its elemental composition. Fragmentation patterns observed in the MS/MS spectrum provide valuable information for structural confirmation. For this compound, characteristic fragment ions would be expected from the cleavage of the C-N and C-C bonds adjacent to the nitrogen atom.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals for aromatic protons, benzylic protons, and ethanolamine protons.
¹³C NMR Resonances for all unique carbon atoms, with C-F coupling for the fluorobenzyl ring.
IR (cm⁻¹) ~3400 (O-H stretch), ~3030 (aromatic C-H stretch), ~2940 & ~2860 (aliphatic C-H stretch), ~1220 (C-F stretch).
UV-Vis (nm) λmax ≈ 265 nm
HRMS (ESI+) [M+H]⁺ with high mass accuracy.

Electrophoretic and Other Separation Techniques

While chromatographic methods are dominant, electrophoretic techniques such as Capillary Electrophoresis (CE) could offer an alternative separation mechanism, particularly for charged derivatives or in specific matrices where chromatographic separation is challenging. CE separates analytes based on their charge-to-size ratio in an electric field and can provide high separation efficiency. The basic nitrogen atom in this compound allows for its analysis in acidic buffers where it would be protonated. Coupling CE with mass spectrometry (CE-MS) would provide both separation and sensitive detection.

Bioanalytical Assay Development for In Vitro and Pre-clinical Samples

The development of bioanalytical assays is crucial for studying the behavior of this compound in biological systems. These assays are typically based on LC-MS/MS due to the complexity of biological matrices such as plasma, urine, and tissue homogenates. cuni.czonlinepharmacytech.info

A key aspect of bioanalytical method development is sample preparation, which aims to extract the analyte of interest and remove interfering substances. nih.gov Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) would be evaluated and optimized. The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of the quantification. cuni.cz

The developed bioanalytical method must be rigorously validated to demonstrate its suitability for its intended purpose, including assessments of selectivity, linearity, accuracy, precision, recovery, and matrix effects.

Purity Assessment and Characterization Protocols for Research Grade Samples

Ensuring the purity of research-grade this compound is paramount for the validity of research findings. A comprehensive purity assessment protocol would employ a combination of analytical techniques to identify and quantify any impurities.

A mass balance approach is often used for the purity determination of reference materials. nih.gov This involves the separate quantification of the main component and all significant impurities, including related structural impurities, residual solvents, and water content.

Purity Assessment Techniques:

HPLC-UV/MS: To determine the percentage of the main peak area relative to all other peaks and to identify related impurities.

GC-MS: To analyze for volatile organic impurities and residual solvents.

Karl Fischer Titration: For the accurate determination of water content.

Thermogravimetric Analysis (TGA): To determine the amount of non-volatile inorganic impurities.

NMR Spectroscopy: Quantitative NMR (qNMR) can be used for an absolute purity assessment by comparing the integral of a signal from the analyte with that of a certified reference standard.

The characterization of the research-grade sample would involve the full suite of spectroscopic techniques mentioned in section 6.2 to confirm its identity and structure. A certificate of analysis would then be generated, summarizing the results of all purity and characterization tests.

Pre Clinical Metabolic Fate and Biotransformation Pathways of 2 Benzyl 4 Fluorobenzyl Amino Ethanol

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Hepatocytes)

No publicly available data from in vitro metabolic stability studies using liver microsomes or hepatocytes for 2-[benzyl(4-fluorobenzyl)amino]ethanol were found. Such studies are crucial in early drug discovery to predict the metabolic clearance of a compound. if-pan.krakow.pl The metabolic stability is typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). if-pan.krakow.pl These parameters are determined by incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time. nih.gov

Table 1: Hypothetical In Vitro Metabolic Stability Data for this compound (Note: The following table is for illustrative purposes only, as no experimental data for this specific compound could be located.)

Biological Matrix Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
Human Liver Microsomes Data not available Data not available
Rat Liver Microsomes Data not available Data not available
Mouse Liver Microsomes Data not available Data not available
Human Hepatocytes Data not available Data not available
Rat Hepatocytes Data not available Data not available
Mouse Hepatocytes Data not available Data not available

Identification and Characterization of Major and Minor Metabolites

There are no published studies identifying or characterizing the metabolites of this compound. The process of metabolite identification involves incubating the parent drug with metabolically active systems, such as liver microsomes or hepatocytes, followed by analysis using techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Common metabolic pathways for similar structures can include oxidation, dealkylation, and conjugation. For instance, N-dealkylation of the benzyl (B1604629) or 4-fluorobenzyl group, and oxidation of the ethanol (B145695) moiety to the corresponding carboxylic acid could be potential metabolic routes. A study on fluorobenzyl alcohols showed that they are metabolized to the corresponding benzoic acids and their glycine (B1666218) conjugates. nih.govresearchgate.net

Table 2: Potential Metabolites of this compound (Note: This table lists hypothetical metabolites based on general metabolic pathways, as no specific data exists for the title compound.)

Metabolite ID Proposed Structure Proposed Biotransformation Pathway
M1 2-(benzylamino)ethanol N-dealkylation (loss of 4-fluorobenzyl group)
M2 2-[(4-fluorobenzyl)amino]acetic acid Oxidation of the primary alcohol
M3 N-(4-fluorobenzyl)ethanolamine N-debenzylation
M4 Benzoic acid N-debenzylation followed by oxidation
M5 4-fluorobenzoic acid N-dealkylation followed by oxidation
M6 Glucuronide or sulfate (B86663) conjugates Phase II conjugation of the hydroxyl group or metabolites

Elucidation of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450s, Conjugating Enzymes)

The specific enzyme systems responsible for the biotransformation of this compound have not been elucidated in published literature. Generally, the Cytochrome P450 (CYP) superfamily of enzymes, predominantly found in the liver, are major contributors to the oxidative metabolism of many xenobiotics. nih.gov Flavin-containing monooxygenases (FMOs) can also be involved. if-pan.krakow.pl Phase II conjugating enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), would be expected to be involved in the conjugation of the primary alcohol or any hydroxylated metabolites. if-pan.krakow.pl To identify the specific CYP isozymes involved, studies using a panel of recombinant human CYPs or chemical inhibitors in human liver microsomes would be necessary.

Comparative Metabolism Studies Across Pre-clinical Species or Models

No comparative metabolism studies for this compound across different preclinical species (e.g., rat, mouse, dog) or in vitro models have been reported. Such studies are vital to identify species-specific differences in metabolic pathways and rates, which helps in selecting the most appropriate animal model for further preclinical development and for predicting human metabolism. nih.gov Differences in enzyme expression and activity between species can lead to significant variations in the metabolic profile of a drug candidate. if-pan.krakow.pl

Impact of Metabolic Pathways on Biological Activity and Pharmacological Efficacy

Without knowledge of the metabolites of this compound, it is impossible to determine the impact of its metabolic pathways on its biological activity and pharmacological efficacy. Metabolism can lead to the formation of active metabolites (prolonging or altering the pharmacological effect), inactive metabolites (leading to drug clearance and termination of effect), or reactive metabolites. The biological activities of the potential metabolites would need to be assessed in relevant pharmacological assays and compared to the parent compound.

Emerging Research Directions and Prospects for 2 Benzyl 4 Fluorobenzyl Amino Ethanol

Investigation of Novel Biological Applications Based on Pre-clinical Findings

Given the absence of specific pre-clinical data for 2-[benzyl(4-fluorobenzyl)amino]ethanol, the initial step would involve a broad-based screening to identify any significant biological activity. The structural components of the molecule can guide this initial exploration. For instance, the ethanolamine (B43304) scaffold is a common feature in many biologically active compounds. researchgate.netsafecosmetics.org N-acylethanolamines, for example, are a class of lipid mediators with diverse biological functions, including anti-inflammatory effects. nih.gov Furthermore, the presence of benzyl (B1604629) and fluorobenzyl groups suggests a potential for interaction with various biological targets. N-benzyl derivatives have been investigated for a range of activities, including anticonvulsant and anticancer properties. nih.govscience.gov

A hypothetical pre-clinical screening cascade for this compound could be conceptualized as follows:

Initial High-Throughput Screening (HTS): The compound would be tested against a wide array of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes.

Phenotypic Screening: The compound's effect on various cell lines (e.g., cancer cell lines, neuronal cells, immune cells) would be observed to identify any interesting phenotypic changes, such as apoptosis, differentiation, or modulation of inflammatory responses.

Target Deconvolution: If a desirable phenotype is observed, further studies would be necessary to identify the specific molecular target(s) responsible for the effect.

Based on the activities of structurally related compounds, some potential, yet purely speculative, areas of biological application for investigation include:

Neuropharmacology: Many compounds with benzyl and ethanolamine moieties exhibit activity in the central nervous system. For example, certain N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines have been identified as selective dual serotonin/noradrenaline reuptake inhibitors. nih.gov

Oncology: The N-benzyl group is found in compounds that have shown anticancer activity. nih.gov The fluorobenzyl group could also enhance activity or alter the pharmacological profile.

Antimicrobial Activity: Ethanolamine derivatives have been explored for their antibacterial and antifungal properties. tandfonline.comnih.gov

The following table conceptualizes the type of data that would be generated in an initial pre-clinical screening.

Table 1: Hypothetical Pre-clinical Screening Data for this compound

Assay Type Target/Cell Line Parameter Measured Conceptual Result
Radioligand Binding Serotonin Transporter Inhibition Constant (Ki) Moderate Affinity
Enzyme Inhibition Cyclooxygenase-2 (COX-2) IC50 Weak Inhibition
Cell Viability A549 (Lung Cancer) GI50 Moderate Cytotoxicity
Neurite Outgrowth PC12 (Neuronal) % of Differentiated Cells Increased Outgrowth

Strategies for Targeted Delivery and Formulation in Research Contexts (Conceptual)

For any research compound showing promise, its delivery to the target site of action in a controlled and efficient manner is crucial. Conceptually, several modern drug delivery strategies could be explored for this compound in a research setting to enhance its potential efficacy and specificity.

Nanoparticle-based Delivery Systems: Encapsulating the compound within nanoparticles, such as liposomes or polymeric nanoparticles, could improve its solubility, stability, and pharmacokinetic profile. nih.govresearchgate.netastrazeneca.com Surface modification of these nanoparticles with specific ligands (e.g., antibodies, peptides) could enable active targeting to specific cells or tissues. researchgate.netijpsjournal.com

Prodrug Approach: The ethanolamine moiety's hydroxyl group could be chemically modified to create a prodrug. This would involve attaching a promoiety that is cleaved in vivo by specific enzymes at the target site, releasing the active compound. This strategy can improve bioavailability and reduce off-target effects.

Formulation with Permeation Enhancers: For potential topical or transdermal applications, the compound could be formulated with chemical permeation enhancers to facilitate its passage through the skin barrier.

The choice of a delivery system would be guided by the intended biological application and the physicochemical properties of the compound.

Table 2: Conceptual Formulation Strategies for Research

Strategy Rationale Potential Advantages
Lipid Nanoparticle (LNP) Encapsulation Improve solubility and enable targeted delivery to specific cell types. Increased bioavailability, reduced off-target toxicity. astrazeneca.com
Polymeric Micelles Encapsulate hydrophobic compounds for systemic delivery. Enhanced stability and controlled release.

Synergistic Effects with Other Research Compounds (In Vitro or In Silico)

Combination therapy, where two or more compounds are used together, is a cornerstone of modern medicine, particularly in oncology. nih.govresearchgate.net Investigating the synergistic potential of this compound with other research compounds could unveil more effective therapeutic strategies.

In Vitro Synergy Studies: Checkerboard assays are a standard method to assess synergy. In this approach, varying concentrations of this compound and another compound would be tested on a relevant cell line (e.g., a cancer cell line). The combination index (CI) would be calculated to determine if the effect is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). For instance, synergistic cytotoxicity has been observed when the fluorinated vinca (B1221190) alkaloid, vinflunine, was combined with other anticancer drugs like cisplatin (B142131) and doxorubicin. nih.gov

In Silico Synergy Prediction: Computational methods can predict potential synergistic drug combinations by analyzing large datasets, including drug-target interactions, protein-protein interaction networks, and gene expression data. nih.govresearchgate.netgithub.io Such an approach could be used to identify promising combination partners for this compound before embarking on extensive laboratory experiments. These models often use machine learning algorithms to identify patterns that are indicative of synergy. nih.gov

Table 3: Conceptual In Vitro Synergy Study Design

Compound B (Example) Cell Line Assay Metric Desired Outcome
Paclitaxel MDA-MB-231 (Breast Cancer) Cell Viability (MTT) Combination Index (CI) CI < 1 (Synergy)
Ciprofloxacin P. aeruginosa Minimum Inhibitory Concentration (MIC) Fractional Inhibitory Concentration Index (FICI) FICI ≤ 0.5 (Synergy)

Addressing Unresolved Questions and Research Gaps in the Compound's Academic Profile

The primary research gap for this compound is the lack of fundamental data on its biological and chemical properties. A systematic academic investigation would need to address the following:

Comprehensive Physicochemical Characterization: Detailed studies on its solubility, pKa, logP, and stability under various conditions are essential for any further research.

Full Pharmacokinetic Profile: In vitro and in vivo studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties. The metabolic fate of the fluorobenzyl group would be of particular interest.

Mechanism of Action: If any biological activity is identified, elucidating the underlying mechanism of action would be a critical research goal.

Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the chemical structure affect its activity is crucial for optimizing the compound. This would involve the synthesis and testing of related analogs.

Future Development of Structurally Related Compounds for Academic Exploration

Based on the core structure of this compound, a multitude of structurally related compounds could be synthesized for academic exploration to build a rich SAR dataset.

Modification of the Fluorine Substitution: The position and number of fluorine atoms on the benzyl ring could be varied to fine-tune the electronic properties and metabolic stability of the compound.

Alteration of the Other Benzyl Group: The unsubstituted benzyl group could be replaced with other substituted benzyl groups or different aromatic or aliphatic moieties.

Changes to the Ethanolamine Backbone: The ethanolamine core could be modified, for example, by extending the alkyl chain or introducing chirality.

Bioisosteric Replacement: The hydroxyl group of the ethanolamine could be replaced with other functional groups, such as an amine or a thiol, to explore the impact on biological activity.

The synthesis and evaluation of such a library of compounds would provide valuable insights into the chemical features required for any observed biological activity and could lead to the discovery of more potent and selective research probes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-[benzyl(4-fluorobenzyl)amino]ethanol, and what analytical methods validate its purity?

  • Methodology : The compound is synthesized via nucleophilic substitution or reductive amination. For example, reacting benzylamine derivatives with 4-fluorobenzyl halides in ethanol under reflux, followed by purification via crystallization from ethanol/water mixtures . Purity is confirmed using HPLC (C18 column, methanol/water mobile phase) and LC-MS (electrospray ionization) to detect molecular ion peaks at m/z 274.1 (M+H⁺) .

Q. How does the solubility profile of this compound influence its experimental handling?

  • Data : The compound is sparingly soluble in water (<1 mg/mL at 25°C) but highly soluble in polar aprotic solvents (e.g., DMSO, ethanol). Solubility in ethanol is critical for reaction setups; use 10–20% v/v in aqueous buffers for biological assays .

Q. What stability considerations are essential for storing this compound?

  • Guidelines : Store at –20°C under inert gas (argon) to prevent oxidation of the secondary amine group. Stability tests (TGA/DSC) show decomposition onset at 180°C, with no hygroscopicity below 60% relative humidity .

Q. How is the hydrochloride salt of this compound synthesized, and what advantages does it offer?

  • Procedure : Treat the free base with HCl gas in dry diethyl ether, yielding this compound hydrochloride. The salt improves crystallinity (confirmed by XRD) and bioavailability due to enhanced aqueous solubility (5–10 mg/mL) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the benzyl-fluorobenzylamine moiety in cross-coupling reactions?

  • Analysis : The electron-withdrawing fluorine group on the benzyl ring reduces electron density at the amine nitrogen, favoring nucleophilic substitution (SN2) over elimination. Computational studies (DFT, B3LYP/6-31G*) show a 15–20 kcal/mol lower activation energy for SN2 pathways .

Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives of this compound?

  • Strategies : Use chiral catalysts like (R)-BINAP in asymmetric hydrogenation or enantioselective enzymatic resolution (e.g., lipase B from Candida antarctica) to achieve >90% enantiomeric excess (ee). Chiral HPLC (Chiralpak AD-H column) validates stereochemistry .

Q. What pharmacological models are suitable for studying the bioactivity of this compound as a potential CNS agent?

  • Experimental Design :

In vitro : Radioligand binding assays (e.g., σ-1 receptor affinity using [³H]-(+)-pentazocine).

In vivo : Rodent models for neuropathic pain (chronic constriction injury) with dose ranges of 1–10 mg/kg (intraperitoneal administration) .

  • Data Contradictions : Conflicting σ-1 receptor binding data (IC₅₀ = 50 nM vs. 200 nM) may arise from differences in membrane preparation protocols .

Q. How do fluorinated substituents impact the compound’s metabolic stability in hepatic microsomal assays?

  • Findings : The 4-fluorobenzyl group reduces CYP450-mediated oxidation (t₁/₂ > 120 min in human liver microsomes vs. t₁/₂ = 30 min for non-fluorinated analogs). LC-MS/MS identifies stable N-oxide metabolites (m/z 290.1) .

Q. What computational tools predict the compound’s pharmacokinetic properties, and how do they align with experimental data?

  • Methods :

  • ADMET Prediction : SwissADME estimates a LogP of 2.8 (±0.3) and high blood-brain barrier permeability (BOILED-Egg model).
  • Validation : Experimental LogP (shake-flask method) = 2.5 ± 0.2; Caco-2 permeability = 8 × 10⁻⁶ cm/s .

Key Methodological Notes

  • Synthetic Optimization : Refluxing in ethanol with K₂CO₃ (2 eq.) improves yields (>75%) by minimizing side reactions .
  • Analytical Pitfalls : LC-MS may underestimate purity due to trace halogenated byproducts; confirm via ¹⁹F NMR (δ –115 ppm for fluorobenzyl group) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.